molecular formula C11H11F3O2S B8286069 Ethyl 2-(methylthio)-4-(trifluoromethyl)benzoate CAS No. 192805-73-5

Ethyl 2-(methylthio)-4-(trifluoromethyl)benzoate

Cat. No. B8286069
M. Wt: 264.27 g/mol
InChI Key: RFGHDDUKCQNRLB-UHFFFAOYSA-N
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Patent
US05744021

Procedure details

Example 3 is repeated except that 2.53 g (10 mmol) of ethyl 2-chloro-4-(trifluoromethyl)benzoate are reacted with 0.77 g (11 mmol) of sodium thiomethoxide in 15 ml of DMF. 2.5 g of ethyl 2-methylmercapto-4-(trifluoromethyl)benzoate of high purity are obtained. It is therefore not necessary to purify by distillation.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:17][S-:18].[Na+]>CN(C=O)C>[CH3:17][S:18][C:2]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C(=O)OCC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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